molecular formula C15H19N3O2S B2755629 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340973-98-9

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2755629
CAS No.: 1340973-98-9
M. Wt: 305.4
InChI Key: BFJIFBPCKINSMN-UHFFFAOYSA-N
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Description

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide (CAS 1340973-98-9) is a chemical compound supplied for research purposes. It features a sulfonamide group, a crucial motif in medicinal chemistry that is present in more than 150 FDA-approved drugs . The sulfonamide functional group is known for its electron-withdrawing nature, hydrolytic stability, and resistance to reduction, making it a valuable scaffold in drug discovery and development . Compounds containing the sulfonamide group have demonstrated a wide array of pharmacological properties in research, including antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and anticancer activities . The integration of the pyridine heterocycle further enhances the structural diversity and research potential of this compound, as heterocyclic compounds play essential roles in biochemical processes . Researchers can utilize this substance as a key intermediate or building block in the synthesis of novel molecules, or for investigating structure-activity relationships (SAR) in various biological targets. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Key Identifiers • CAS Number: 1340973-98-9 • Molecular Formula: C15H19N3O2S • Molecular Weight: 305.40 g/mol • SMILES: O=S(C1=CC=CN=C1NC2=CC=C(CCCC)C=C2)(N)=O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butylanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-3-5-12-7-9-13(10-8-12)18-15-14(21(16,19)20)6-4-11-17-15/h4,6-11H,2-3,5H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJIFBPCKINSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-butylaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in the treatment of bacterial infections and inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide involves the inhibition of specific enzymes or receptors in biological systems. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key differentiator is the 4-butylphenyl group, which enhances lipophilicity compared to analogs with shorter alkyl chains (e.g., ethyl or methyl) or polar substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight Key Applications IC50 (PI3Kα kinase) Source
2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide 4-butylphenylamino, sulfonamide ~349.45 (calc.) Hypothesized kinase inhibition N/A N/A
N-(4-Ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide 4-ethylphenylamino, sulfonamide 381.49 Undisclosed (structural analog) N/A
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a, R-isomer) Bromo, chloro, phenylethyl 400.68 PI3Kα inhibition, antitumor 1.08 µM
Sulfosulfuron Imidazo[1,2-a]pyridine, ethylsulfonyl, dimethoxypyrimidinyl 470.50 Herbicide (sulfonylurea class) N/A
Key Observations:
  • Biological Activity : Analogs like 10a (IC50 = 1.08 µM) demonstrate potent kinase inhibition, suggesting that the pyridine-sulfonamide core is critical for targeting ATP-binding pockets. The butylphenyl group may optimize hydrophobic interactions in similar targets .
  • Agrochemical Applications : Sulfosulfuron and rimsulfuron () share the sulfonamide-pyridine backbone but incorporate triazine or pyrimidine moieties for herbicidal activity, highlighting functional group tuning for divergent applications .

Stereochemical and Binding Mode Considerations

The stereochemistry of pyridine-sulfonamide derivatives significantly impacts biological activity. For example, the R-isomer of 10a exhibits ~2.5-fold greater PI3Kα inhibition than the S-isomer (IC50 = 1.08 µM vs. 2.69 µM) . Molecular docking studies reveal that the R-configuration optimizes hydrogen bonding with kinase residues (e.g., Val851 and Lys802 in PI3Kα), while the butylphenyl group in the target compound may occupy analogous hydrophobic pockets .

Biological Activity

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Pyridine Ring : The pyridine ring is synthesized through standard heterocyclic chemistry techniques.
  • Sulfonation Reaction : The introduction of the sulfonamide group is achieved via sulfonation reactions using sulfuric acid or chlorosulfonic acid.
  • Amination : The final step involves the amination of the pyridine ring with 4-butylaniline.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Compound A (sulfonamide derivative)4S. aureus
Compound B (sulfonamide derivative)8E. coli

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamides have been reported to inhibit carbonic anhydrase and certain kinases, which can be pivotal in cancer therapy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The sulfonamide group may mimic the structure of substrates for key enzymes, thereby inhibiting their activity.
  • Protein Binding : The aromatic groups can participate in π-π stacking interactions with target proteins, enhancing binding affinity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of sulfonamide derivatives for their antibacterial properties. The results indicated that modifications at the para position significantly influenced activity against S. aureus, with some compounds showing MIC values as low as 4 μg/mL .
  • Cancer Research : In a study focusing on the inhibition of protein kinases, compounds structurally related to this compound were shown to inhibit Raf kinases effectively, suggesting potential applications in treating melanoma and other cancers .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-sulfonamide core followed by coupling with the 4-butylphenylamine moiety. Key considerations include:

  • Reagent Selection : Sodium sulfide or chlorosulfonic acid may be used for sulfonamide group formation, as seen in analogous sulfonamide syntheses .
  • Temperature Control : Reactions often require precise temperature gradients (e.g., 0–5°C for sulfonation) to prevent side reactions .
  • Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .
  • Purity Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and ensuring intermediate purity .

Basic: Which analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms the presence of the butylphenyl and sulfonamide groups. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calculated: ~345.44 g/mol) and detects isotopic patterns from bromine/chlorine if present .
  • Infrared (IR) Spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends .
    Contradictions in data are addressed via cross-validation with computational tools (e.g., density functional theory for predicting NMR shifts) .

Advanced: How can researchers design enzyme inhibition studies to evaluate the biological activity of this compound?

Answer:

  • Target Selection : Prioritize enzymes with known sulfonamide interactions (e.g., carbonic anhydrase, COX-2) .
  • Assay Design :
    • IC50 Determination : Use fluorometric or calorimetric assays to measure inhibition potency. For example, fluorescent probes like dansylamide compete with sulfonamides for enzyme binding .
    • Kinetic Studies : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Structural Insights : Molecular docking (e.g., AutoDock Vina) predicts binding modes, guiding rational modifications to enhance affinity .

Advanced: What methodologies are recommended for resolving contradictions in biological activity data across studies?

Answer:

  • Dose-Response Validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
  • Cell Line Specificity : Test activity in diverse cell lines (e.g., HEK293 vs. HepG2) to assess tissue-dependent effects .
  • Metabolic Stability : Use liver microsome assays to determine if inconsistent results stem from rapid compound degradation .
  • Orthogonal Assays : Confirm findings with complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

Advanced: How can structural modifications of this compound improve pharmacokinetic properties without compromising bioactivity?

Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) to the butylphenyl chain, as seen in derivatives with improved aqueous solubility .
  • Metabolic Stability : Replace labile methyl groups with trifluoromethyl moieties, which resist cytochrome P450 oxidation .
  • Bioisosteric Replacement : Substitute the sulfonamide with a carboxamide group to maintain hydrogen-bonding capacity while altering pharmacokinetics .
  • Case Study : Derivatives like 2-[(2-fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide (90% purity, CAS 1340852-20-1) show enhanced stability and retained activity .

Advanced: What preclinical genotoxicity assays are suitable for evaluating this compound?

Answer:

  • Bacterial Reverse Mutation (Ames) Test : Use E. coli WP2uvrA strains to detect frameshift/missense mutations. Negative results at ≤1 mM/plate suggest low genotoxic risk, as demonstrated for structurally related thiazolidinones .
  • Micronucleus Assay : Evaluate chromosomal damage in mammalian cells (e.g., CHO-K1) post-treatment .
  • Comet Assay : Assess DNA strand breaks in hepatic or renal cells to detect organ-specific genotoxicity .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Lead Compound : Serves as a scaffold for developing kinase inhibitors or antimicrobial agents due to its sulfonamide moiety .
  • Pharmacophore Mapping : The pyridine-sulfonamide core is used to study structure-activity relationships (SAR) in drug candidates .
  • Targeted Delivery : Conjugation with nanoparticles or antibody-drug complexes enhances specificity for cancer cells .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) improve efficiency in coupling reactions .
  • Flow Chemistry : Continuous flow systems reduce side reactions and enhance reproducibility for intermediates .
  • Workup Strategies : Liquid-liquid extraction with ethyl acetate removes unreacted amines, while recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced: What computational tools are used to predict the environmental impact or biodegradability of this compound?

Answer:

  • QSAR Models : Predict ecotoxicity using software like TEST (Toxicity Estimation Software Tool) .
  • Biodegradation Prediction : Employ BIOWIN models to estimate half-life in soil/water, critical for environmental safety assessments .
  • Metabolite Identification : Use Mass Frontier or MetaboLynx to simulate degradation pathways .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

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